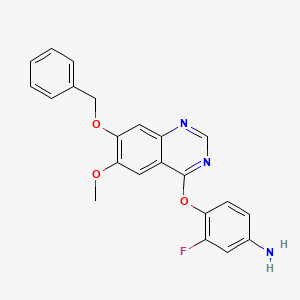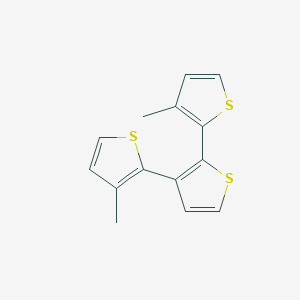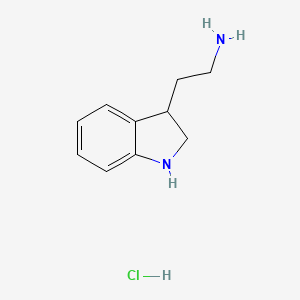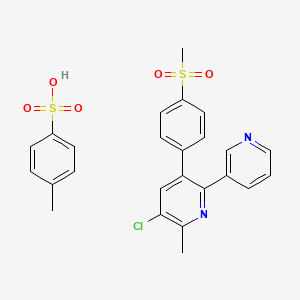
5-Chloro-6-methyl-3-(4-(methylsulfonyl)phenyl)-2,3'-bipyridine 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate is a complex organic compound with the molecular formula C25H21ClN2O5S2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate involves multiple steps. The starting materials typically include 5-chloro-6-methyl-2,3’-bipyridine and 4-methylbenzenesulfonyl chloride. The reaction conditions often require the use of solvents like THF (tetrahydrofuran) and catalysts such as trimethylamine. The reaction is carried out under controlled temperatures and stirring conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
5-Chloro-6-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine
- 5-Chloro-6-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate
Uniqueness
What sets 5-Chloro-6-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C25H23ClN2O5S2 |
|---|---|
Molecular Weight |
531.0 g/mol |
IUPAC Name |
3-chloro-2-methyl-5-(4-methylsulfonylphenyl)-6-pyridin-3-ylpyridine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C18H15ClN2O2S.C7H8O3S/c1-12-17(19)10-16(18(21-12)14-4-3-9-20-11-14)13-5-7-15(8-6-13)24(2,22)23;1-6-2-4-7(5-3-6)11(8,9)10/h3-11H,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
XWYYHTNRRUHLAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=C(C(=N1)C2=CN=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(NE)-N-(dimethylaminomethylidene)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide](/img/structure/B13138682.png)
![azane;[(2R)-2-hexanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B13138689.png)



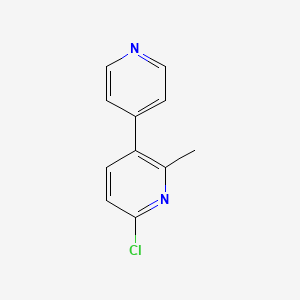

![4-(Bromomethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13138741.png)

